molecular formula C6H9N3 B1590354 2-Hydrazinyl-6-methylpyridine CAS No. 5315-24-2

2-Hydrazinyl-6-methylpyridine

Cat. No. B1590354
Key on ui cas rn: 5315-24-2
M. Wt: 123.16 g/mol
InChI Key: RDVGWJKUYXVTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964612B2

Procedure details

A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet, and reflux condenser and the jacket was cooled to 10° C. The reactor was programmed to automatically cool to 0° C. if at any point the internal temperature exceeded 80° C. The reactor was purged with a steady stream of nitrogen gas. To the reactor was charged 25 g (0.225 mol) of 2-fluoro-6-methylpyridine followed by 100 ml of isopropanol and the jacket temperature was adjusted to 73° C. (corresponding to an internal temperature of 70° C.). To the reactor was charged 44 g (0.90 mol) of 65% aqueous hydrazine and the mixture was stirred overnight with the jacket set at 70° C. The reactor contents were diluted with 125 ml of methyl t-butyl ether (MTBE) and 13 ml of saturated brine to give two layers which were separated. The aqueous layer was extracted with 2×60 ml of MTBE. The combined organic layers were combined and dried over sodium sulfate (anhydrous). The drying agent was removed by filtration and the organic filtrate was concentrated by rotary evaporation. The resulting oil solidified upon standing to give the desired product (21.1 g) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(O)(C)C.[NH2:13][NH2:14]>C(OC)(C)(C)C.[Cl-].[Na+].O>[CH3:8][C:4]1[N:3]=[C:2]([NH:13][NH2:14])[CH:7]=[CH:6][CH:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=NC(=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
NN
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
brine
Quantity
13 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight with the jacket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jacketed reaction flask was equipped with mechanical stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to automatically cool to 0° C. if at any point the internal temperature
CUSTOM
Type
CUSTOM
Details
exceeded 80° C
CUSTOM
Type
CUSTOM
Details
The reactor was purged with a steady stream of nitrogen gas
CUSTOM
Type
CUSTOM
Details
was adjusted to 73° C.
CUSTOM
Type
CUSTOM
Details
corresponding to an internal temperature of 70° C.
CUSTOM
Type
CUSTOM
Details
set at 70° C
CUSTOM
Type
CUSTOM
Details
to give two layers which
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×60 ml of MTBE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (anhydrous)
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic filtrate was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=CC(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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